ethyl 2-[2-(piperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-[2-(piperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a piperidine-linked acetamido group at position 2 and an ethyl ester at position 2. Its structural complexity and functional groups suggest applications in medicinal chemistry, particularly in antimicrobial or antitumor drug development .
Properties
IUPAC Name |
ethyl 2-[(2-piperidin-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-2-22-17(21)15-12-7-6-8-13(12)23-16(15)18-14(20)11-19-9-4-3-5-10-19/h2-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDCEPCXSHTKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(piperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[b]thiophene core, which can be synthesized through a series of cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution reactions, and the acetamido group is added through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(piperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Ethyl 2-[2-(piperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(piperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and acetamido group are key functional groups that facilitate binding to these targets. The compound may modulate the activity of these targets by acting as an agonist, antagonist, or inhibitor, depending on the specific biological context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Thiophene Derivatives
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Key Differences : Replaces the piperidinyl-acetamido group with a phenylthioureido substituent.
- Synthesis: Prepared via condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate .
- Bioactivity : Exhibits antifungal and antibacterial properties, attributed to the thioureido group’s ability to disrupt microbial membranes .
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
- Key Differences: Features a cyanoacrylamido substituent and a dimethylated thiophene ring.
- Synthesis : Catalyzed by piperidine and acetic acid in toluene, yielding derivatives with substituted phenyl groups .
- Bioactivity: Demonstrates antioxidant and anti-inflammatory activities, linked to the electron-withdrawing cyano group enhancing radical scavenging .
Core Structure Modifications
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate
- Key Differences : Replaces the cyclopenta[b]thiophene core with a tetrahydropyridine ring.
- Structural Features :
Ethyl 2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Activity and Physicochemical Comparison
Structural and Functional Insights
- Piperidine Role : Piperidine-containing derivatives (target compound, tetrahydropyridine analog) show enhanced antimicrobial and antitumor activity, likely due to improved membrane penetration and enzyme inhibition .
- Hydrogen Bonding : Intramolecular hydrogen bonds in the tetrahydropyridine derivative stabilize its conformation, improving bioavailability .
Biological Activity
Structural Characteristics
The compound features:
- A cyclopenta[b]thiophene core, which is a five-membered ring with one sulfur atom.
- An ester group (-COOEt) indicating it is a carboxylic acid derivative.
- An amide linkage connecting the cyclopentane ring to a piperidinylacetyl group.
Currently, there is no detailed information available regarding the specific mechanism of action for ethyl 2-[2-(piperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate. The lack of data suggests that further studies are necessary to elucidate its biological interactions and potential therapeutic applications.
In Vitro Studies
While specific in vitro studies on this compound are sparse, related compounds featuring piperidine and thiophene moieties have demonstrated various biological activities. For instance:
- Piperidine derivatives have been studied for their roles as inhibitors in various biological pathways, including cancer cell proliferation.
- Cyclopenta[b]thiophene derivatives have shown potential in modulating G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling.
Case Studies and Related Research
- Inhibition of Tumor Growth:
- Pharmacological Applications:
Safety and Toxicity
There is currently no available data regarding the safety profile or toxicity of this compound. As it is primarily intended for research purposes, any future applications would require comprehensive safety assessments.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare ethyl 2-[2-(piperidin-1-yl)acetamido]cyclopenta[b]thiophene-3-carboxylate?
- The compound is typically synthesized via condensation reactions. For example, 2-amino-thiophene derivatives can react with isothiocyanates or acyl chlorides under reflux conditions. In related structures, ethanol or acetonitrile is used as a solvent, with reflux times ranging from 8–12 hours and yields of 60–65% . Piperidine-containing acetamido groups are introduced via nucleophilic substitution or coupling reactions, often requiring catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation .
Q. What spectroscopic techniques are critical for structural confirmation?
- IR spectroscopy identifies key functional groups (e.g., NH stretch at ~3178–3190 cm⁻¹, C=O at ~1670 cm⁻¹).
- ¹H-NMR confirms substituent environments: ethyl ester protons appear as a triplet (~1.35 ppm) and quartet (~4.3 ppm), while piperidinyl protons resonate as multiplet signals (~1.54–2.76 ppm) .
- Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 440 for a related piperidine derivative) .
Q. What safety precautions are necessary during handling?
- The compound may cause skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid dust inhalation. Store in a cool, dry place away from incompatible materials like strong oxidizers .
Advanced Research Questions
Q. How do solvent polarity and reaction time impact synthetic yield and purity?
- Polar aprotic solvents (e.g., acetonitrile) may enhance reaction rates but require longer reflux times (12 hours vs. 8 hours in ethanol) due to higher boiling points. Ethanol, being protic, can stabilize intermediates via hydrogen bonding, improving regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from byproducts like unreacted starting materials .
Q. What strategies resolve contradictions in reported melting points or spectral data?
- Discrepancies in melting points (e.g., 80–82°C vs. 96–98°C for similar derivatives) may arise from polymorphism or residual solvents. Recrystallization in different solvents (e.g., ethanol vs. dichloromethane) can isolate stable polymorphs. Spectral variations in NMR (e.g., splitting patterns) may reflect conformational flexibility; low-temperature NMR or X-ray crystallography (as in ) can clarify structural assignments.
Q. How does the piperidinyl group influence bioactivity and pharmacokinetics?
- The piperidinyl moiety enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted applications (e.g., acetylcholinesterase inhibition ). Its basic nitrogen may facilitate protonation at physiological pH, aiding receptor binding. Comparative studies with piperazine analogs show altered potency due to differences in ring size and basicity .
Q. What in vitro assays are suitable for evaluating acetylcholinesterase (AChE) inhibition?
- Use the Ellman assay: Monitor thiocholine production from acetylthiocholine iodide at 412 nm. Pre-incubate the compound with AChE (e.g., electric eel enzyme) and compare inhibition rates (IC₅₀) to donepezil as a positive control. Structure-activity relationship (SAR) studies should correlate substituent modifications (e.g., piperidinyl vs. benzyl groups) with IC₅₀ values .
Q. How can crystallographic data guide conformational analysis for drug design?
- Single-crystal X-ray diffraction (as in ) reveals bond angles, dihedral angles, and non-covalent interactions (e.g., hydrogen bonds). For example, the planarity of the thiophene ring and orientation of the piperidinyl group influence steric hindrance at target sites. Density Functional Theory (DFT) calculations can validate experimental geometries and predict electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
